molecular formula C17H16ClN5O B2768131 1-(4-chlorophenyl)-N-(propan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326896-19-8

1-(4-chlorophenyl)-N-(propan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2768131
CAS No.: 1326896-19-8
M. Wt: 341.8
InChI Key: AYTOCCNIKYAFOL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-(propan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a chlorophenyl group, an isopropyl group, a pyridinyl group, and a triazole ring

Preparation Methods

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening methods can optimize reaction conditions and minimize by-products, ensuring a consistent and scalable production process.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of chlorophenyl derivatives or carboxylic acids.

  • Reduction: Production of reduced phenyl derivatives or amines.

  • Substitution: Generation of substituted triazole derivatives or pyridinyl compounds.

Scientific Research Applications

This compound has shown promise in several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and infections.

  • Industry: Applied in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-N-(propan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the isopropyl and pyridinyl groups.

  • N-(propan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide: Lacks the chlorophenyl group.

  • 1-(4-Chlorophenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but different substituents.

Uniqueness: The presence of both the chlorophenyl and pyridinyl groups in 1-(4-chlorophenyl)-N-(propan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide contributes to its unique chemical and biological properties, distinguishing it from similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and advancements in its synthesis and applications will continue to expand its utility and impact.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-propan-2-yl-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c1-11(2)20-17(24)15-16(12-4-3-9-19-10-12)23(22-21-15)14-7-5-13(18)6-8-14/h3-11H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTOCCNIKYAFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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